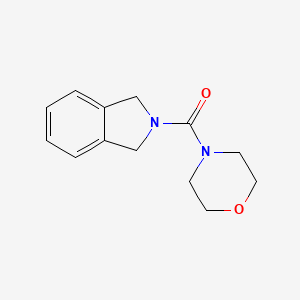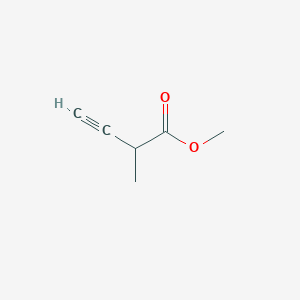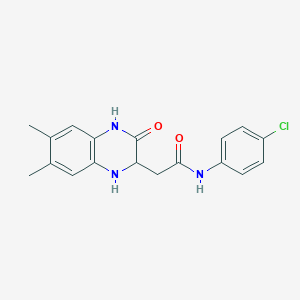![molecular formula C25H21N5O2S2 B2389818 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 847402-84-0](/img/structure/B2389818.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a synthetic organic compound. Its structure suggests potential bioactive properties, likely due to the presence of several heterocyclic rings and functional groups that can interact with biological molecules. Such compounds often find applications in medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multistep process:
Formation of 2-oxobenzo[d]thiazol-3(2H)-yl):
Starting with an ortho-amino benzoic acid derivative, undergoes cyclization with a thiourea compound.
Typical reagents include concentrated sulfuric acid and high-temperature conditions.
Attachment of the Triazol Ring:
Using a precursor with a suitable leaving group like o-tolyl bromide, a nucleophilic substitution reaction introduces the triazol ring.
This step usually requires a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Acetamide Linkage:
Coupling with N-phenyl acetamide can be achieved through an amide formation reaction.
Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, this compound's synthesis can be optimized by:
Flow Chemistry: Continuous production methods to maintain consistent reaction conditions.
Catalysis: Use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation:
The triazol ring may undergo oxidation to introduce additional functional groups.
Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction:
Reduction reactions can target the oxo group in the benzo[d]thiazol ring to form hydroxyl derivatives.
Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution:
The amide and aromatic rings are sites for electrophilic and nucleophilic substitution reactions.
Reagents like acyl chlorides and halogens are commonly used.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Hydroxyl and amine derivatives.
Substitution Products: Varying based on the substituents introduced.
科学的研究の応用
Chemistry:
Functional Group Transformations: Exploration of its chemical reactivity for novel derivatives.
Biology:
Enzyme Inhibition: Potential inhibitors of specific enzymes like kinases or proteases.
Medicine:
Drug Development: Investigation into therapeutic properties such as anticancer, antifungal, or antimicrobial activities.
Industry:
Catalysts: Development of novel catalysts for industrial processes.
作用機序
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets like:
Enzyme Binding: Inhibits enzyme activity by binding to the active site.
Signal Pathways: Modulates cellular signal pathways, affecting cell proliferation or apoptosis.
類似化合物との比較
Unique Features
Multi-Ring Structure: Provides a complex scaffold for diverse bioactivity.
Functional Group Versatility: Multiple reactive sites for chemical modification.
Similar Compounds
Benzothiazole Derivatives: Structurally similar with potential bioactivities.
Triazole-Linked Acetamides: Analogous compounds with different substituents.
特性
IUPAC Name |
2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c1-17-9-5-6-12-19(17)30-22(15-29-20-13-7-8-14-21(20)34-25(29)32)27-28-24(30)33-16-23(31)26-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIZPXUCAZZHBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2389738.png)
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-(morpholin-4-yl)propan-2-ol](/img/structure/B2389739.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2389743.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)


![N-(2-CHLOROBENZYL)-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B2389749.png)


![2,3-Dimethyl-6-azaspiro[4.5]decane](/img/structure/B2389755.png)

![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide](/img/structure/B2389757.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2389758.png)
